An In-depth Technical Guide to the Physical and Chemical Properties of Dipropyl Ether
An In-depth Technical Guide to the Physical and Chemical Properties of Dipropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl ether, also known as di-n-propyl ether or 1-propoxypropane, is an organic compound with the chemical formula C6H14O. It is a colorless, volatile, and highly flammable liquid with a characteristic sweet, ethereal odor.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of dipropyl ether, intended for use by professionals in research, science, and drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations of key chemical processes.
Physical Properties
Dipropyl ether exhibits physical properties typical of a low-molecular-weight ether. It is less dense than water and has limited solubility in aqueous solutions while being miscible with many organic solvents.[1][2][4]
Summary of Physical Properties
The key physical properties of dipropyl ether are summarized in the table below for quick reference.
| Property | Value | Units | Conditions |
| Molecular Weight | 102.17 | g/mol | |
| Boiling Point | 88-91 | °C | at 1 atm |
| Melting Point | -123 to -122 | °C | |
| Density | 0.736 - 0.7466 | g/mL | at 20-25 °C |
| Vapor Pressure | 55 - 62.5 | mmHg | at 20-25 °C |
| Flash Point | -28 to -18.4 | °C | closed cup |
| Refractive Index | 1.380 | at 20 °C | |
| Solubility in Water | 0.3 - 3 | g/L | at 20-25 °C |
| log Kow (Octanol-Water Partition Coefficient) | 2.03 | ||
| Vapor Density | 3.53 | (Air = 1) |
References:[1][3][5][6][7][8][9][10][11][12]
Chemical Properties and Reactivity
Dipropyl ether's chemical behavior is primarily defined by the ether linkage and the n-propyl groups. Like other ethers, it is relatively unreactive towards many reagents but exhibits some characteristic reactions.
Peroxide Formation
A significant chemical property of dipropyl ether is its tendency to form explosive peroxides upon exposure to air and light over time.[2][3][13] This is a critical safety consideration, and samples of dipropyl ether should be regularly tested for the presence of peroxides, especially before distillation or concentration. Antioxidants like butylated hydroxytoluene (BHT) are often added to inhibit this process.[3]
Reactivity with Acids and Oxidizers
Ethers like dipropyl ether can act as Lewis bases, forming salts with strong acids and addition complexes with Lewis acids.[2] They can also react violently with strong oxidizing agents.[2][14]
Combustion
Dipropyl ether is a highly flammable liquid and its vapors can form explosive mixtures with air.[2][13][15] Complete combustion yields carbon dioxide and water.[14]
Experimental Protocols
This section details the standardized methodologies for determining the key physical properties of dipropyl ether.
Determination of Boiling Point
The boiling point of dipropyl ether can be determined using a standard laboratory distillation apparatus or a micro-boiling point method. The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure, at which point the liquid boils. The temperature of the vapor is then measured. For a standardized procedure, ASTM D1120 can be followed.[4][8][11][13][16]
Methodology (based on ASTM D1120):
-
Apparatus: A round-bottom flask, a condenser, a calibrated thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
Place a measured volume of dipropyl ether and boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation head to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point.
-
For precise measurements, the observed boiling point should be corrected for atmospheric pressure.
-
Determination of Melting Point (Freezing Point)
The melting point, or more accurately for a liquid, the freezing point, can be determined by cooling the substance until it solidifies and then warming it slowly to observe the temperature at which it melts. A relevant standardized method is ASTM D2386 .[1][7][9][17]
Methodology (based on ASTM D2386):
-
Apparatus: A jacketed sample tube, a stirrer, a calibrated low-temperature thermometer, and a cooling bath.
-
Procedure:
-
Place the dipropyl ether sample in the sample tube.
-
Immerse the jacketed tube in a cooling bath capable of reaching temperatures below the expected freezing point.
-
Stir the sample continuously as it cools to prevent supercooling.
-
Observe the sample for the formation of the first solid crystals.
-
Remove the tube from the cooling bath and allow it to warm slowly while stirring.
-
Record the temperature at which the last of the solid crystals disappears. This is the freezing point.
-
Determination of Density
The density of dipropyl ether can be measured using a pycnometer, hydrometer, or a digital density meter. ASTM D4052 describes the use of a digital density meter, which offers high precision.[2][3][10][14][18]
Methodology (based on ASTM D4052):
-
Apparatus: A digital density meter with a calibrated oscillating U-tube, and a means for temperature control.
-
Procedure:
-
Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).
-
Inject the dipropyl ether sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
Determination of Flash Point
The flash point is the lowest temperature at which the vapors of a volatile substance will ignite in the presence of an ignition source. For a flammable liquid like dipropyl ether, a closed-cup method is appropriate. ASTM D56 using a Tag Closed Cup Tester is a suitable standard.[5][6][15][19][20]
Methodology (based on ASTM D56):
-
Apparatus: A Tag Closed Cup Tester, which includes a sample cup with a lid, a test flame applicator, and a temperature-controlled bath.
-
Procedure:
-
Pour the dipropyl ether sample into the test cup up to the marked level.
-
Close the lid and heat the sample at a slow, constant rate.
-
At regular temperature intervals, apply the test flame through the opening in the lid.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.
-
Test for Peroxides
A qualitative test for the presence of peroxides in ethers is crucial for safety. A common method involves the use of potassium iodide.
Methodology:
-
Reagents: A freshly prepared 10% (w/v) aqueous solution of potassium iodide, and a small amount of dilute hydrochloric acid.
-
Procedure:
-
In a test tube, add approximately 10 mL of the dipropyl ether sample.
-
Add 1 mL of the freshly prepared potassium iodide solution and a few drops of dilute hydrochloric acid.
-
Shake the mixture.
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides, as the peroxides oxidize the iodide ions to iodine. A deeper color signifies a higher concentration of peroxides. For a more sensitive test, a drop of starch solution can be added, which will turn blue-black in the presence of iodine.[12]
-
Synthesis of Dipropyl Ether
Dipropyl ether is typically synthesized by one of two primary methods: the Williamson ether synthesis or the acid-catalyzed dehydration of n-propanol.
Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction.[21][22][23][24] For dipropyl ether, sodium propoxide is reacted with 1-halopropane (e.g., 1-bromopropane).
Caption: Williamson Ether Synthesis of Dipropyl Ether.
Acid-Catalyzed Dehydration of n-Propanol
This method involves heating n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][25][26] Two molecules of n-propanol are dehydrated to form one molecule of dipropyl ether and one molecule of water.
Caption: Acid-Catalyzed Dehydration of n-Propanol.
Safety and Handling
Dipropyl ether is a hazardous substance and requires careful handling.
-
Flammability: It is highly flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[2][13][15] Use in a well-ventilated area and take precautionary measures against static discharge.[13]
-
Health Hazards: Vapors may cause drowsiness and dizziness.[13][15] It can cause irritation to the eyes, skin, and respiratory tract.[13] Repeated exposure may cause skin dryness or cracking.[13]
-
Peroxide Formation: As mentioned, it can form explosive peroxides. Store in a cool, dark, and tightly sealed container.[3] Test for peroxides before use, especially before distillation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quality control testing of a dipropyl ether sample.
Caption: Quality Control Workflow for Dipropyl Ether.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. reference.globalspec.com [reference.globalspec.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. data.ntsb.gov [data.ntsb.gov]
- 16. matestlabs.com [matestlabs.com]
- 17. petrolube.com [petrolube.com]
- 18. store.astm.org [store.astm.org]
- 19. ASTM D56 - eralytics [eralytics.com]
- 20. contitesting.com [contitesting.com]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 22. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 23. byjus.com [byjus.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. researchgate.net [researchgate.net]
- 26. Buy Dipropyl ether | 111-43-3 [smolecule.com]
